1-Pentene

Catalog No.
S572394
CAS No.
109-67-1
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentene

CAS Number

109-67-1

Product Name

1-Pentene

IUPAC Name

pent-1-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3

InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N

SMILES

CCCC=C

solubility

0.00 M
Sol in all proportions in alcohol, ether, and benzene
Miscible in ethanol and ethyl ether, soluble in benzene.
In water, 148 mg/l @ 25 °C

Synonyms

1-pentene

Canonical SMILES

CCCC=C

The exact mass of the compound 1-Pentene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msol in all proportions in alcohol, ether, and benzenemiscible in ethanol and ethyl ether, soluble in benzene.in water, 148 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Pentene (CAS: 109-67-1) is a highly reactive, five-carbon linear alpha-olefin characterized by its terminal double bond and a boiling point of approximately 30 °C [1]. In industrial and laboratory procurement, it occupies a critical middle ground between gaseous alpha-olefins (like 1-butene) and heavier liquid homologues (like 1-hexene) [2]. Its primary value lies in its use as a comonomer for polymer synthesis, a precursor for hydroformylation to valeraldehyde, and an alkylating agent, where its specific volatility and terminal reactivity dictate its selection over internal isomers or adjacent chain-length olefins [1].

Substituting 1-pentene with generic alternatives fundamentally alters process engineering and product yields. Replacing it with 1-butene requires pressurized gas storage and specialized reactor feeding systems, whereas 1-pentene can be handled as a liquid at room temperature [1]. Conversely, substituting it with 1-hexene significantly increases the thermal energy required for unreacted monomer stripping due to a 33 °C higher boiling point [1]. Furthermore, attempting to use cheaper internal olefin mixtures (e.g., 2-pentene) in hydroformylation or polymerization drastically reduces reaction kinetics—often by an order of magnitude—because internal double bonds suffer from severe steric hindrance at the catalyst center [2].

Vaporization and Storage Profile vs. C4/C6 Alpha-Olefins

1-Pentene offers a distinct handling advantage over 1-butene, which boils at -6.3 °C and requires pressurized gas infrastructure, and 1-hexene, which boils at 63 °C and requires significantly higher thermal energy for monomer stripping [1]. With a boiling point of 30 °C, 1-pentene can be dosed as a liquid at standard pressure while remaining volatile enough for rapid, low-energy recovery in continuous processes [2].

Evidence DimensionBoiling Point (Standard Pressure)
Target Compound Data30 °C (Liquid at standard pressure)
Comparator Or Baseline1-Butene (-6.3 °C, Gas) and 1-Hexene (63 °C, Liquid)
Quantified Difference36.3 °C higher boiling point than 1-butene; 33 °C lower than 1-hexene
Conditions1 atm standard pressure

Allows for liquid-phase dosing at room temperature while minimizing energy costs during unreacted monomer recovery.

Hydroformylation Kinetics vs. Internal Olefin Analogs

In transition-metal catalyzed hydroformylation, the terminal double bond of 1-pentene exhibits drastically higher reactivity compared to its internal isomer, 2-pentene [1]. Studies using platinum-based catalysts demonstrate that 1-pentene reacts up to 20 times faster than cis-2-pentene, while also bypassing the need for initial double-bond isomerization [2].

Evidence DimensionRelative Hydroformylation Rate
Target Compound Data1-Pentene (Baseline 100% relative rate)
Comparator Or Baselinecis-2-Pentene (~5% relative rate)
Quantified Difference20-fold higher reaction rate for 1-pentene
ConditionsPt/Rh-catalyzed hydroformylation at standard syngas pressures

Procuring the pure terminal olefin is essential to maintain industrial throughput and high linear-to-branched aldehyde ratios in valeraldehyde production.

Comonomer Reactivity in Polyolefin Synthesis

As a comonomer in linear low-density polyethylene (LLDPE) production, 1-pentene introduces propyl branches, bridging the performance gap between 1-butene and 1-hexene [1]. Because steric hindrance increases with chain length, 1-pentene exhibits higher molar incorporation rates into the polymer backbone than 1-hexene or 1-octene under identical Ziegler-Natta or metallocene catalytic conditions [2].

Evidence DimensionRelative incorporation efficiency
Target Compound Data1-Pentene (Propyl branching, higher relative incorporation)
Comparator Or Baseline1-Hexene (Butyl branching, lower relative incorporation)
Quantified DifferenceFaster incorporation kinetics and distinct propyl-branching morphology compared to C6+ alpha-olefins
ConditionsZiegler-Natta or metallocene-catalyzed ethylene copolymerization

Provides a specific mechanical property balance in LLDPE films that cannot be achieved with 1-butene alone, while incorporating more efficiently than 1-hexene.

Liquid-Phase Continuous Polymerization

Where 1-butene's gas-phase handling is too complex or costly, 1-pentene serves as an easily dosed liquid comonomer that is still highly volatile for rapid downstream stripping [1].

High-Yield Valeraldehyde Synthesis

Where maximum throughput and linear regioselectivity are required in hydroformylation, necessitating a pure terminal olefin over mixed pentene isomers [2].

Tunable LLDPE Film Manufacturing

Where a specific balance of tear strength and processability is required, utilizing 1-pentene's distinct propyl-branching profile and high incorporation efficiency compared to 1-hexene [1].

Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20°F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86°F. (USCG, 1999)
GasVapor; Liquid
Liquid

Color/Form

Liquid
Colorless liquid
LIQ @ ROOM TEMP

XLogP3

2.4

Boiling Point

85.8 °F at 760 mm Hg (USCG, 1999)
29.9 °C

Flash Point

-60 °F (USCG, 1999)
-18 °C OC /From table/

Vapor Density

2.42 (AIR= 1)

Density

0.641 at 68 °F (USCG, 1999)
0.6405 @ 20 °C/4 °C

Odor

HIGHLY DISAGREEABLE

Melting Point

-265 °F (USCG, 1999)
-165.2 °C

UNII

ALP8M0LU81

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H411 (85.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

634.75 mmHg
635 mm Hg @ 25 °C
60.8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

109-67-1
25377-72-4
68527-11-7
68814-91-5

Wikipedia

Pentene
1-pentene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

Prepared from allyl bromide & ethyl-magnesium bromide in ether or better in dipropyl ether ...
Derived from natural gasoline
From light naptha (Synthol Process) with extraction.
SEPARATION OF CRACKED PETROLEUM DISTILLATES GIVES MIXED PENTENES; REACTION OF ALLYL BROMIDE AND ETHYLMAGNESIUM BROMIDE IN DIPROPYL ETHER GIVES 1-PENTENE; DEHYDRATION OF 2-PENTANOL GIVES RACEMIC 2-PENTENE

General Manufacturing Information

Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
1-Pentene: ACTIVE
Petroleum refineries
Pentene: ACTIVE
Alkenes, C5-9 .alpha.-: ACTIVE
Occurs in coal tar
RECENTLY IDENTIFIED COMPONENTS OF COFFEE AROMA- PENTENE /FROM TABLE/
At one time it was used without success as a human anesthetic but produced better results in dentistry.

Analytic Laboratory Methods

MASS SPECTROMETRY AND GAS CHROMATOGRAPHY WERE USED FOR IDENTIFICATION AND DETERMINATION OF HYDROCARBONS AND OTHER COMPONENTS OF DIVING GASES.
Emmission measurements of pentene were determined by using capillary gas chromatography (Scheider-Frohne method).
An analytical method was developed for separation and determination of C2-C5 hydrocarbons, one being pentene, in the air using a 2-step chromatography system and flame ionization detector.
Determination of C2-C5 hydrocarbons in the atmosphere at low parts per 109 to high parts per 1012 levels was studied.

Dates

Last modified: 08-15-2023

OH-initiated photooxidations of 1-pentene and 2-methyl-2-propen-1-ol: mechanism and yields of the primary carbonyl products

Silvina A Peirone, Pablo M Cometto, Silvia I Lane
PMID: 25186338   DOI: 10.1002/cphc.201402159

Abstract

The products of the gas-phase reactions of OH radicals with 1-pentene and 2-methyl-2-propen-1-ol (221MPO) at T=298±2 K and atmospheric pressure were investigated by using a 4500 L atmospheric simulation chamber that was built especially for this work. The molar yield of butyraldehyde was 0.74±0.12 mol for the reaction of 1-pentene. This work provides the first product molar yield determination of formaldehyde (0.82±0.12 mol), 1-hydroxypropan-2-one (0.84±0.13 mol), and methacrolein (0.078±0.012 mol) from the reaction of 221MPO with OH radicals. The mechanism of this reaction is discussed in relation to the experimental results. Additionally, taking into consideration the complex mechanism, the rate coefficients of the reactions of OH with formaldehyde, 1-hydroxypropan-2-one, and methacrolein were derived at atmospheric pressure and T=298±2 K.; the obtained values were (8.9±1.6)×10(-12) , (2.4±1.4)×10(-12) , and (22.9±2.3)×10(-12) cm(3) molecule(-1) s(-1) , respectively.


Very large cooperative effects in heterobimetallic titanium-chromium catalysts for ethylene polymerization/copolymerization

Shaofeng Liu, Alessandro Motta, Aidan R Mouat, Massimiliano Delferro, Tobin J Marks
PMID: 24984105   DOI: 10.1021/ja5046742

Abstract

The heterobimetallic complexes, (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-CnH2n-[N,N-bis(2-(ethylthio)ethyl)amine]CrCl3 (n = 0, Ti-C0-Cr(SNS); n = 2, Ti-C2-Cr(SNS); n = 6, Ti-C6-Cr(SNS)), (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-C2H4-[N,N-bis((o-OMe-C6H4)2P)amine]CrCl3 (Ti-C2-Cr(PNP)), and (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-C2H4-[N,N-bis((diethylamine)ethyl)-amine]CrCl3 (Ti-C2-Cr(NNN)), are synthesized, fully characterized, and employed as olefin polymerization catalysts. With ethylene as the feed and MAO as cocatalyst/activator, SNS-based complexes Ti-C0-Cr(SNS), Ti-C2-Cr(SNS), and Ti-C6-Cr(SNS) afford linear low-density polyethylenes (LLDPEs) with exclusive n-butyl branches (6.8-25.8 branches/1000 C), while under identical polymerization conditions Ti-C2-Cr(PNP) and Ti-C2-Cr(NNN) produce polyethylenes with heterogeneous branching (C2, C4, and C≥6) or negligible branching, respectively. Under identical ethylene polymerization conditions, Ti-C0-Cr(SNS) produces polyethylenes with higher activity (4.5× and 6.1×, respectively), Mn (1.3× and 1.8×, respectively), and branch density (1.4× and 3.8×, respectively), than Ti-C2-Cr(SNS) and Ti-C6-Cr(SNS). Versus a CGC(Et)Ti + SNSCr tandem catalyst, Ti-C0-Cr(SNS) yields polyethylene with somewhat lower activity, but with 22.6× higher Mn and 4.0× greater branching density under identical conditions. In ethylene +1-pentene competition experiments, Ti-C0-Cr(SNS) yields 5.5% n-propyl branches and 94.5% n-butyl branches at [1-pentene] = 0.1 M, and the estimated effective local concentration of 1-hexene is ∼8.6 M. In contrast, the tandem CGC(Et)Ti + SNSCr system yields 91.0% n-propyl branches under identical reaction conditions. The homopolymerization and 1-pentene competition results argue that close Ti···Cr spatial proximity together with weak C-H···Ti and C-H···S interactions significantly influence relative 1-hexene enchainment and chain transfer rates, supported by DFT computation, and that such effects are conversion insensitive but cocatalyst and solvent sensitive.


Developing a biohybrid lung - sufficient endothelialization of poly-4-methly-1-pentene gas exchange hollow-fiber membranes

Bettina Wiegmann, Heide von Seggern, Klaus Höffler, Sotirios Korossis, Daniele Dipresa, Michael Pflaum, Sabrina Schmeckebier, Jörg Seume, Axel Haverich
PMID: 26919566   DOI: 10.1016/j.jmbbm.2016.01.032

Abstract

Working towards establishing a biohybrid lung with optimized hemocompatibility, this study analyzed the feasibility of establishing flow-resistant endothelium on heparin/albumin coated poly-4-methly-1-pentene hollow fiber gas exchange membranes (PMP-HFs). The seeding efficiency and proliferation of human cord blood derived endothelial cells (HCBEC) on PMP-HFs were analyzed under static conditions by WST-8 cell proliferation assay and fluorescence microscopy. The HCBEC monolayer integrity under different flow conditions was also assessed. Endothelial-specific phenotype verification, expression activation levels and thrombogenic state markers were quantified by real-time RT-PCR for cell-to-PMP-HF contact under static and dynamic conditions. The results demonstrated the feasibility of establishing a viable, confluent, and flow-resistant endothelial monolayer on the blood-contact surface of PMP-HFs, which maintained a physiological response to TNFα-stimulation and flow conditions. The endothelial phenotype, expression levels of adhesion molecules and thrombogenic state markers were unaffected by cell-to-PMP-HFs contact. These results represent a significant step towards establishing a biohybrid lung.


Sodium Diisopropylamide in Tetrahydrofuran: Selectivities, Rates, and Mechanisms of Alkene Isomerizations and Diene Metalations

Russell F Algera, Yun Ma, David B Collum
PMID: 28735535   DOI: 10.1021/jacs.7b05218

Abstract

Sodium diisopropylamide in tetrahydrofuran is an effective base for the metalation of 1,4-dienes and isomerization of alkenes. Dienes metalate via tetrasolvated sodium amide monomers, whereas 1-pentene is isomerized by trisolvated monomers. Facile, highly Z-selective isomerizations are observed for allyl ethers under conditions that compare favorably to those of existing protocols. The selectivity is independent of the substituents on the allyl ethers; rate and computational data show that the rates, mechanisms, and roles of sodium-oxygen contacts are substituent-dependent. The competing influences of substrate coordination and solvent coordination to sodium are discussed.


Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene

Marian Szkudlarek, Elisabeth Heine, Helmut Keul, Uwe Beginn, Martin Möller
PMID: 30181456   DOI: 10.3390/ijms19092617

Abstract

Synthetic amphiphilic copolymers with strong antimicrobial properties mimicking natural antimicrobial peptides were obtained via synthesis of an alternating copolymer of maleic anhydride and 4-methyl-1-pentene. The obtained copolymer was modified by grafting with 3-(dimethylamino)-1-propylamine (DMAPA) and imidized in a one-pot synthesis. The obtained copolymer was modified further to yield polycationic copolymers by means of quaternization with methyl iodide and dodecyl iodide, as well as by being sequentially quaternized with both of them. The antimicrobial properties of obtained copolymers were tested against
,
,
, and
Both tested quaternized copolymers were more active against the Gram-negative
than against the Gram-positive
The copolymer modified with both iodides was best when tested against
and, comparing all three copolymers, also exhibited the best effect against
. Moreover, it shows (limited) selectivity to differentiate between mammalian cells and bacterial cell walls. Comparing the minimum inhibitory concentration (MIC) of Nisin against the Gram-positive bacteria on the molar basis instead on the weight basis, the difference between the effect of Nisin and the copolymer is significantly lower.


Comparative safety analysis of surgical smoke from transurethral resection of the bladder tumors and transurethral resection of the prostate

Chen Zhao, Myung Ki Kim, Hyung Jin Kim, Sang Kyi Lee, Youn Jo Chung, Jong Kwan Park
PMID: 23890662   DOI: 10.1016/j.urology.2013.05.028

Abstract

To analyze the gas generated from the transurethral resection of the prostate (TURP) and transurethral resection of bladder (TURB) tumor.
Thirty-six smoke samples were collected from a continuous irrigation suction system during the TURP and the TURB. Then, they were subdivided into 2 groups: the group I (n = 18; gases generated from the TURP) and the group II (n = 18; gases generated from the TURB). We performed qualitative and quantitative analysis of the samples on gas chromatography/mass spectrometry.
A more diverse type of gas was generated from the TURB as compared with the TURP. A further quantitative analysis was performed for 7 of 16 gases and 13 of 39 gases in the group I and group II, respectively. This showed that there was no significant difference in the concentration of propylene (propylene: 148.36 ± 207.72 ug/g vs 96.956 ± 135.138 ug/g) and 1-pentene (5137.08 ± 2935.48 ug/g vs 4478.259 ± 5787.351 ug/g) between the TURP and the TURB (P >.05).
Our results showed that 39 and 16 types of gases were generated from the TURB and the TURP, respectively. There were differences in the types of gases between benign hypertrophic prostate and malignant bladder tumor tissues. This indicates that electrosurgery of malignant tissue is possibly more hazardous to those who are involved in the surgical operation.


Use of olefin cross-metathesis to release azide-containing sugars from solid support

Takuya Kanemitsu, Peter H Seeberger
PMID: 14627378   DOI: 10.1021/ol035463z

Abstract

[reaction: see text] The octenediol linker used during automated oligosaccharide assembly is cleaved by olefin cross-metathesis. Until now, this linker could not be applied to sugars containing azides. A detailed study of the cleavage reaction served as basis for the development of a new protocol using the [(H(2)Imes)(3-Br-py)(2)(Cl)(2)Ru=CHPh] catalyst and 1-pentene. Efficient release of azide-protected carbohydrates from solid support can be readily achieved.


TS-1 zeolite microengineered reactors for 1-pentene epoxidation

Yu Shan Susanna Wan, Joseph Lik Hang Chau, Asterios Gavriilidis, King Lun Yeung
PMID: 12123024   DOI: 10.1039/b108356b

Abstract

A zeolite-based microengineered reactor was fabricated and tested for 1-pentene epoxidation over titanium silicalite-1 (TS-1) catalyst, which has been selectively incorporated within the microreactor channel using a new synthesis procedure.


13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions

S R Merrigan, D A Singleton
PMID: 10822570   DOI: 10.1021/ol990659d

Abstract

[formula: see text] The 13C and 2H kinetic isotope effects for the bromination of 1-pentene with Br2 in CCl4 were determined and interpreted with the aid of calculationally predicted isotope effects. The isotope effects observed are consistent with rate-limiting bromonium ion formation and do not fit with either rate-limiting production of a pi complex or reaction of a reversibly formed bromonium ion. This rules out some of the mechanistic complexities suggested for other brominations, though the identity of the brominating reagent(s) under these synthetic conditions remains uncertain.


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